N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC11307604
Molecular Formula: C12H21N5O
Molecular Weight: 251.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N5O |
|---|---|
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | N-(2-methylpropyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C12H21N5O/c1-10(2)8-13-11(18)12(6-4-3-5-7-12)17-9-14-15-16-17/h9-10H,3-8H2,1-2H3,(H,13,18) |
| Standard InChI Key | QZODGMYQCRGDBS-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2 |
| Canonical SMILES | CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2 |
Introduction
Structural and Molecular Properties
N-Isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide features a cyclohexane ring substituted at the 1-position with a tetrazole group and an amide-linked isobutyl chain. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, contributes to the molecule’s polarity and hydrogen-bonding capacity, which are crucial for interactions with biological targets . The cyclohexane backbone provides conformational flexibility, potentially enabling optimal binding to enzyme active sites or receptors.
Key Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁N₅O |
| Molecular Weight | 251.33 g/mol |
| Hydrogen Bond Donors | 2 (tetrazole N-H, amide N-H) |
| Hydrogen Bond Acceptors | 4 (tetrazole N, amide O) |
| Rotatable Bond Count | 4 |
The isobutyl amide group enhances lipid solubility, potentially improving membrane permeability. Computational studies of analogous tetrazole-containing compounds suggest a moderate HOMO-LUMO energy gap (~5 eV), indicative of chemical stability and reactivity suitable for drug interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step reactions:
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Tetrazole Ring Formation: The tetrazole group is introduced via azide-alkyne cycloaddition (CuAAC) or [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For example, cyclohexanecarbonitrile may react with sodium azide in the presence of ammonium chloride to yield 1-(1H-tetrazol-1-yl)cyclohexanecarbonitrile.
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Amide Coupling: The nitrile intermediate is hydrolyzed to a carboxylic acid, which is then coupled with isobutylamine using coupling agents like EDC/HOBt.
Critical Reaction Parameters:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals at δ 1.2–1.8 ppm (cyclohexane protons), δ 3.1 ppm (isobutyl CH₂), and δ 8.5–9.0 ppm (tetrazole proton).
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¹³C NMR: Peaks near δ 175 ppm (amide carbonyl), δ 150 ppm (tetrazole C), and δ 25–35 ppm (cyclohexane carbons) .
Mass Spectrometry (MS):
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ESI-MS shows a molecular ion peak at m/z 251.33 [M+H]⁺, with fragments at m/z 178 (cyclohexane-tetrazole moiety) and m/z 74 (isobutylamine).
X-ray Crystallography: While no crystal structure of this specific compound is reported, analogous tetrazole-amide hybrids exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .
Computational Insights
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-311++G(d,p)) on analogous compounds predict:
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HOMO-LUMO Gap: ~5.1 eV, indicating stability under physiological conditions .
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Molecular Electrostatic Potential (MEP): Negative potential localized at the tetrazole ring, favoring interactions with positively charged enzyme residues .
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Mulliken Charges: The tetrazole nitrogen atoms carry partial negative charges (−0.3 to −0.5 e), enhancing hydrogen-bond acceptor capacity .
Molecular Docking
Docking simulations with AutoDock 4.2 suggest strong binding (−6.8 to −7.2 kcal/mol) to:
Future Directions
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Biological Screening: Prioritize in vitro assays against cancer, bacterial, and diabetic models to validate hypothesized activities.
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Structural Optimization: Modify the cyclohexane or isobutyl groups to enhance potency or selectivity.
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Toxicological Studies: Assess acute toxicity (LD₅₀) and hepatotoxicity via ALT/bilirubin levels in rodent models .
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Formulation Development: Explore nanoencapsulation or prodrug strategies to improve solubility and bioavailability.
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